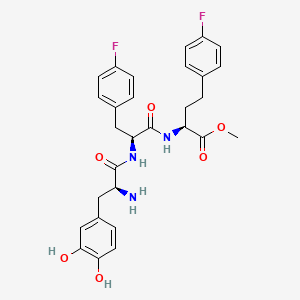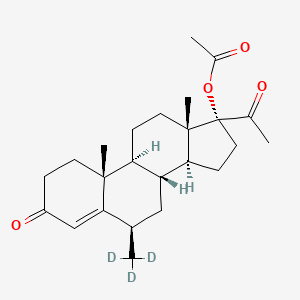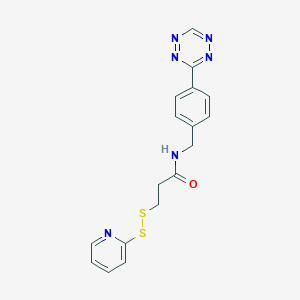
(S)-5-Hydroxymethyl Tolterodine-d14 Formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) is a deuterated form of Tolterodine, a muscarinic receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Tolterodine. The deuterium labeling helps in tracing the compound during various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Hydroxymethyl Tolterodine-d14 (formate) involves multiple steps, starting from the basic structure of Tolterodine. The deuterium atoms are introduced through specific reactions that replace hydrogen atoms with deuterium. The formate group is then added to the hydroxymethyl group to complete the synthesis.
Industrial Production Methods
Industrial production of (S)-5-Hydroxymethyl Tolterodine-d14 (formate) typically involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The formate group can be reduced to a hydroxyl group.
Substitution: The deuterium atoms can be replaced with hydrogen or other isotopes under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Catalysts such as palladium on carbon are used for isotope exchange reactions.
Major Products Formed
Oxidation: 5-Carboxy Tolterodine-d14 (formate)
Reduction: 5-Hydroxymethyl Tolterodine-d14
Substitution: Various isotopically labeled derivatives
Applications De Recherche Scientifique
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) is used in various scientific research applications, including:
Chemistry: Studying the reaction mechanisms and kinetics of Tolterodine and its derivatives.
Biology: Investigating the metabolic pathways and biological effects of Tolterodine in living organisms.
Medicine: Developing new drugs and therapies for conditions like urinary incontinence.
Industry: Quality control and standardization of pharmaceutical products containing Tolterodine.
Mécanisme D'action
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) exerts its effects by antagonizing muscarinic receptors, particularly in the urinary bladder. This action reduces bladder contractions and helps in managing urinary incontinence. The deuterium labeling allows researchers to trace the compound’s distribution and metabolism in the body, providing insights into its pharmacokinetics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolterodine: The non-deuterated form of the compound.
Fesoterodine: Another muscarinic receptor antagonist used for similar medical conditions.
Oxybutynin: A different muscarinic receptor antagonist with a similar mechanism of action.
Uniqueness
(S)-5-Hydroxymethyl Tolterodine-d14 (formate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to trace the compound in biological systems, allowing for more precise studies of its pharmacokinetics and metabolism compared to its non-deuterated counterparts.
Propriétés
Formule moléculaire |
C23H33NO4 |
|---|---|
Poids moléculaire |
401.6 g/mol |
Nom IUPAC |
2-[(1S)-3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid |
InChI |
InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m0./s1/i1D3,2D3,3D3,4D3,16D,17D; |
Clé InChI |
YXSFRJSZLSBBRR-OIXSXOOKSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC[C@@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].C(=O)O |
SMILES canonique |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)

![[1,1,2,3,3-pentadeuterio-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B12420253.png)





